Comprehensive Physicochemical Profiling of 5-Chloro-2-(difluoromethoxy)benzylamine Hydrochloride
Comprehensive Physicochemical Profiling of 5-Chloro-2-(difluoromethoxy)benzylamine Hydrochloride
Executive Summary
In modern medicinal chemistry, halogenated benzylamines serve as foundational pharmacophores for central nervous system (CNS) agents, kinase inhibitors, and advanced agrochemicals. Specifically, 5-Chloro-2-(difluoromethoxy)benzylamine hydrochloride is a highly specialized building block. The strategic incorporation of the difluoromethoxy (–OCHF₂) group acts as a lipophilic bioisostere for traditional methoxy or hydroxy groups. This substitution significantly enhances metabolic stability and membrane permeability by obstructing cytochrome P450-mediated O-demethylation 1.
This technical whitepaper provides an authoritative breakdown of the compound's molecular weight, structural formula, and the self-validating analytical workflows required to characterize it accurately.
Structural Elucidation & Causality in Experimental Design
The Molecular Formula Breakdown
The compound exists as a hydrochloride salt. To understand its physicochemical metrics, we must differentiate between the free base and the salt form:
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Free Base Formula: C₈H₈ClF₂NO
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Hydrochloride Salt Formula: C₈H₉Cl₂F₂NO (Addition of HCl)
Causality: Why the Hydrochloride Salt?
In drug development, the physical state of a building block dictates its utility. Primary benzylamine free bases are notoriously problematic; they often present as viscous, hygroscopic oils that are highly susceptible to atmospheric oxidation and rapid degradation.
By converting the free base into a hydrochloride salt , scientists achieve three critical experimental advantages:
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Crystallinity: The salt forms a stable, easily weighable solid powder.
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Aqueous Solubility: Protonation of the amine (–NH₃⁺) drastically lowers the partition coefficient (LogP), enabling dissolution in aqueous media for biological assays.
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Chemical Stability: The salt form protects the reactive amine lone pair, preventing unwanted dimerization or atmospheric CO₂ capture (carbamate formation).
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the compound 2.
| Property | Value | Causality / Significance |
| Chemical Name | 5-Chloro-2-(difluoromethoxy)benzylamine HCl | Standard IUPAC nomenclature. |
| CAS Registry Number | 1515924-94-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₉Cl₂F₂NO | Accounts for the base molecule + HCl. |
| Molecular Weight | 244.07 g/mol | Critical for stoichiometric calculations in synthesis. |
| Monoisotopic Mass (Free Base) | 207.03 Da | Target mass for LC-HRMS characterization. |
| SMILES String | Cl.NCC1=CC(Cl)=CC=C1OC(F)F | Enables computational modeling and cheminformatics. |
Analytical Characterization Workflows
To ensure scientific integrity, the characterization of 5-Chloro-2-(difluoromethoxy)benzylamine hydrochloride must rely on self-validating systems . This means the analytical protocol inherently contains an internal check that proves the data is correct without relying solely on external standards 3.
Protocol 1: LC-HRMS for Exact Mass Verification
Objective: Verify the molecular weight and elemental composition. Self-Validating Mechanism: The natural isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a built-in validation signature.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% formic acid. Causality: Formic acid ensures complete protonation of the amine, maximizing ionization efficiency.
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% formic acid).
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Mass Detection: Operate the High-Resolution Mass Spectrometer (HRMS) in positive electrospray ionization (ESI+) mode. Note: The HCl salt completely dissociates in solution; thus, the MS will only detect the protonated free base [M+H]⁺.
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Data Validation: Extract the ion chromatogram for m/z 208.03. To validate the formula, inspect the isotopic envelope. A secondary peak at m/z 210.03 must be observed at approximately 32% relative abundance compared to the monoisotopic peak. This definitively proves the presence of exactly one covalently bound chlorine atom in the molecular framework.
Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Objective: Confirm the structural connectivity (C₈H₉Cl₂F₂NO) and regiochemistry. Self-Validating Mechanism: Heteronuclear spin-spin coupling between the proton and fluorines of the –OCHF₂ group provides a reciprocal mathematical match across different NMR spectra.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an aprotic solvent that prevents the rapid exchange of the amine protons (–NH₃⁺) with the solvent, allowing direct observation of the salt state.
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¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz. Validation: The –OCHF₂ proton will appear as a distinct triplet (typically around 7.0–7.5 ppm) due to splitting by the two adjacent fluorine atoms, with a large coupling constant (²J_{HF} ≈ 74 Hz). The amine protons will integrate to 3H, confirming the hydrochloride salt form.
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¹⁹F NMR Acquisition: Acquire a fluorine spectrum at 376 MHz. Validation: The fluorine signal must appear as a doublet with the exact same coupling constant (²J_{FH} ≈ 74 Hz) observed in the ¹H spectrum. This reciprocal coupling is an absolute, self-contained confirmation of the difluoromethoxy moiety.
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¹³C NMR Acquisition: Acquire a carbon spectrum to verify the presence of 8 distinct carbon environments, confirming the C₈ backbone structure.
Visualizations of Logical Relationships
Caption: Analytical workflow for molecular weight and formula verification of the target compound.
Caption: Salt dissociation equilibrium of the hydrochloride salt in aqueous and organic solvents.
References
- BenchChem. "An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery." BenchChem.
- ChemScene. "1515924-94-3 | (5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride." ChemScene.
- ACS Publications. "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates." Chemical Research in Toxicology.
